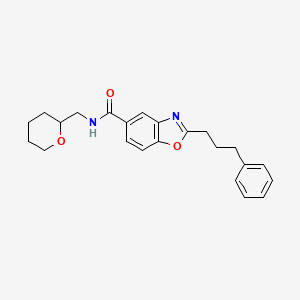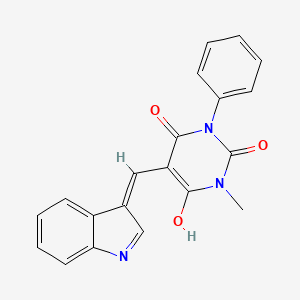
5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone, also known as CHPH, is a novel compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various fields of research.
作用機序
The mechanism of action of 5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone has also been shown to induce apoptosis by activating caspase-3 and caspase-9 and inhibiting Bcl-2 expression.
Biochemical and Physiological Effects:
5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone has been shown to have various biochemical and physiological effects, including reducing inflammation, inhibiting angiogenesis, and modulating the immune system. Additionally, 5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone has been shown to have antioxidant activity and to protect against oxidative stress.
実験室実験の利点と制限
One advantage of using 5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone in lab experiments is its high yield and ease of synthesis. Additionally, 5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone has shown promising results in various fields of research, making it a potential candidate for further study. However, one limitation of using 5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of 5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone, including further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other fields of research. Additionally, the development of 5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone derivatives with improved solubility and bioavailability could enhance its potential as a therapeutic agent.
Conclusion:
In conclusion, 5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone, or 5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone, is a novel compound with potential applications in various fields of scientific research. The synthesis of 5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone can be achieved through various methods, and it has shown promising results in cancer research, neurodegenerative diseases, and antimicrobial activity. The mechanism of action of 5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone is not fully understood, but it is believed to involve the inhibition of various cellular pathways. 5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone has several biochemical and physiological effects, and while it has advantages for lab experiments, it also has limitations. There are several future directions for the study of 5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone, including further investigation of its mechanism of action and optimization of its synthesis method.
合成法
The synthesis of 5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone can be achieved through various methods, including the condensation reaction of 5-chloro-2-hydroxybenzaldehyde with 4,6-diphenyl-2-pyrimidinylhydrazine, followed by the addition of hydrochloric acid. Another method involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 4,6-diphenyl-2-pyrimidinylhydrazine in the presence of a catalyst, such as p-toluenesulfonic acid. Both methods have been proven effective in synthesizing 5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone with high yield.
科学的研究の応用
5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone has shown potential applications in various fields of scientific research, including cancer research, neurodegenerative diseases, and antimicrobial activity. In cancer research, 5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative diseases, 5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone has been shown to protect against oxidative stress and reduce neuronal damage. Additionally, 5-chloro-2-hydroxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone has shown antimicrobial activity against various pathogenic bacteria, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
4-chloro-2-[(E)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4O/c24-19-11-12-22(29)18(13-19)15-25-28-23-26-20(16-7-3-1-4-8-16)14-21(27-23)17-9-5-2-6-10-17/h1-15,29H,(H,26,27,28)/b25-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJASSYBCCMNCT-MFKUBSTISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NN=CC3=C(C=CC(=C3)Cl)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N/N=C/C3=C(C=CC(=C3)Cl)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-[(E)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dichloro-2-pyridinyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5972264.png)
![2-({[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B5972278.png)
![4-(2,2-diphenylethyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone](/img/structure/B5972282.png)

![N-[2-(aminocarbonyl)phenyl]-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5972303.png)

![N-(4-{[(4-fluorophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)acetamide](/img/structure/B5972310.png)

![5-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5972325.png)
![1-[3-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B5972338.png)
![6-anilino[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-one](/img/structure/B5972346.png)

![1-(2-pyridinyl)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5972368.png)
![3-methoxy-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B5972374.png)